molecular formula C8H5NO3 B3388956 1,3-Benzodioxole, 4-isocyanato- CAS No. 90049-79-9

1,3-Benzodioxole, 4-isocyanato-

Cat. No.: B3388956
CAS No.: 90049-79-9
M. Wt: 163.13 g/mol
InChI Key: YLMUUJFWZSLYNF-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 4-isocyanato- is an organic compound with the molecular formula C8H5NO3 It is a derivative of 1,3-benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group The compound is characterized by the presence of an isocyanate group attached to the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 4-isocyanato- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the isocyanate group.

Another method involves the use of 1,3-benzodioxole-4-carboxylic acid as a starting material. This compound can be converted to the corresponding acid chloride using thionyl chloride (SOCl2), followed by reaction with an amine to form the isocyanate derivative.

Industrial Production Methods

In industrial settings, the production of 1,3-benzodioxole, 4-isocyanato- may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize recyclable heterogeneous catalysts to minimize waste and improve reaction selectivity. For example, the acylation of 1,3-benzodioxole can be performed in a continuous process using a recyclable heterogeneous substoichiometric catalyst .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 4-isocyanato- undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with alkenes or alkynes to form cyclic compounds.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Cyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

1,3-Benzodioxole, 4-isocyanato- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole, 4-isocyanato- involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic groups such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including the synthesis of bioactive molecules and polymers.

Comparison with Similar Compounds

1,3-Benzodioxole, 4-isocyanato- can be compared with other similar compounds such as:

    1,3-Benzodioxole: The parent compound without the isocyanate group.

    1,4-Benzodioxine: A related compound with a different ring structure.

    Methylenedioxyphenyl Compounds: Such as safrole and piperonal, which contain the methylenedioxy functional group.

Properties

IUPAC Name

4-isocyanato-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-9-6-2-1-3-7-8(6)12-5-11-7/h1-3H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMUUJFWZSLYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602081
Record name 4-Isocyanato-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90049-79-9
Record name 4-Isocyanato-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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